molecular formula C16H21N3O2 B2636216 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide CAS No. 2034301-01-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide

Cat. No. B2636216
CAS RN: 2034301-01-2
M. Wt: 287.363
InChI Key: FQXWMQIIHPQJSF-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis of NNN Pincer Palladium(II) Complexes

This compound has been used in the synthesis of NNN pincer palladium(II) complexes . These complexes were prepared and characterized by spectroscopic methods . The molecular structures of some complexes have also been determined by X-ray single-crystal diffraction .

Application in Heck Coupling Reaction

The synthesized palladium(II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with olefins . Under optimal reaction conditions, the expected various styrenes were obtained in moderate to high yields .

Synthesis of Indole Derivatives

The compound has been used in the synthesis of indole derivatives . These derivatives were synthesized and biologically evaluated for their microtubule-destabilising effects, and antiproliferative activities against the National Cancer Institute 60 (NCI60) human cancer cell line panel .

Inhibition of Tubulin

The indole derivatives were able to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells . Molecular docking simulation results suggested that these derivatives inhibit tubulin by binding at the colchicine site .

Synthesis of 1,2,3-Triazoles

The compound has been used in the synthesis of 1,2,3-triazoles . These triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Antibacterial and Antifungal Activity

The compound has been used in the synthesis of compounds that show potential antibacterial and antifungal activity .

properties

IUPAC Name

3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(8-7-15-5-2-1-3-6-15)17-10-13-21-14-12-19-11-4-9-18-19/h1-6,9,11H,7-8,10,12-14H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWMQIIHPQJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide

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